molecular formula C8H10N2O3 B2667768 Methyl 3-amino-5-methoxy-pyridine-2-carboxylate CAS No. 1256816-94-0

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate

Cat. No.: B2667768
CAS No.: 1256816-94-0
M. Wt: 182.179
InChI Key: GPCBPRYSYFNAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, featuring an amino group at the 3-position, a methoxy group at the 5-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-amino-5-methoxy-pyridine.

    Esterification: The amino group is protected, and the carboxylate ester is introduced using methyl chloroformate under basic conditions.

    Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The carboxylate ester can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Reagents like carbodiimides for amide bond formation.

Major Products

The major products formed from these reactions include various substituted pyridines, amides, and reduced or oxidized derivatives of the original compound.

Scientific Research Applications

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The carboxylate ester can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aminopyridine-3-carboxylate: Similar structure but lacks the methoxy group.

    2-Amino-5-methylpyridine: Similar structure but lacks the carboxylate ester and methoxy group.

    2-Amino-5-bromo-3-methylpyridine: Similar structure but contains a bromine atom instead of a methoxy group.

Uniqueness

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBPRYSYFNAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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